molecular formula C20H18N2O4S2 B12159138 N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B12159138
M. Wt: 414.5 g/mol
InChI Key: BQWQZYSAJNBQKZ-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dimethoxybenzylidene group and a phenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde (such as 3,4-dimethoxybenzaldehyde) with a thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an appropriate acid catalyst to form the thiazolidinone ring.

    Substitution Reaction: The thiazolidinone is then reacted with phenylacetic acid or its derivatives under suitable conditions to introduce the phenylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide has shown promise in various bioassays. It is investigated for its potential antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxybenzylidene group may enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide
  • N-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
  • N-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dimethoxybenzylidene and phenylacetamide groups provides a unique combination of electronic and steric effects, potentially leading to distinct interactions with molecular targets.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Biological Activity

N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against cancer and other diseases.

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of thiourea derivatives with α-haloketones under basic conditions, followed by condensation reactions to introduce the benzylidene group. The final product is obtained through amidation with phenylacetic acid derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated various thiazolidinone derivatives for their cytotoxic effects on multiple cancer cell lines, including:

Cell Line IC50 (µM)
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<10
HCT116 (Colorectal)<10
MDA-MB 231 (Breast)10.5
PC3 (Prostate)12.0

The compound showed promising results with IC50 values lower than 10 µM in specific cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of DYRK1A, a kinase implicated in various cancers and neurological disorders. Compounds with similar structures have demonstrated competitive inhibition against DYRK1A with IC50 values around 500 nM .
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies have shown that compounds related to this thiazolidinone can cause cell cycle arrest at the G2/M phase, effectively halting proliferation in cancerous cells .

Case Studies

Case Study 1: Antitumor Activity Assessment
A recent study assessed the antitumor activity of a series of thiazolidinone derivatives, including the target compound. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The most active derivative had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications on the phenyl ring and the thiazolidinone core significantly affected biological activity. Electron-donating groups on the phenyl ring enhanced cytotoxicity against specific cell lines .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C20H18N2O4S2/c1-25-15-9-8-14(10-16(15)26-2)11-17-19(24)22(20(27)28-17)21-18(23)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,23)/b17-11-

InChI Key

BQWQZYSAJNBQKZ-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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